6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine

説明

Structure and Key Features

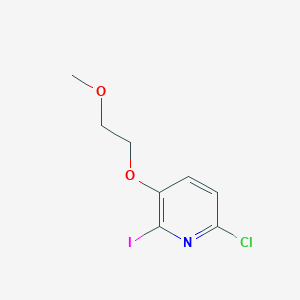

6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine is a halogenated pyridine derivative with a unique substitution pattern. The molecule features:

- Chloro at position 6 (electron-withdrawing group, influencing reactivity).

- 2-Methoxyethoxy at position 3 (ether side chain, enhances solubility and modulates electronic properties).

For example, methoxymethyl (MOM) or MEM-chloride reagents are often used to introduce ether groups under microwave-assisted conditions (e.g., CuI and Cs₂CO₃ catalysis) . The compound’s structural motifs make it a candidate for pharmaceutical intermediates or agrochemicals, though specific applications require further validation .

特性

IUPAC Name |

6-chloro-2-iodo-3-(2-methoxyethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClINO2/c1-12-4-5-13-6-2-3-7(9)11-8(6)10/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUOKEHHEXFANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(N=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Iodination of 6-Chloro-3-(2-methoxyethoxy)-pyridine

- Starting Material: 6-chloro-3-(2-methoxyethoxy)-pyridine

- Reagents: Iodine (I2) and an oxidizing agent (commonly used oxidants include iodic acid or hydrogen peroxide)

- Solvent: Organic solvents such as acetonitrile or dichloromethane

- Temperature: Controlled low temperature range of 0–25°C to avoid over-iodination or side reactions

- Reaction Type: Electrophilic aromatic substitution targeting the 2-position adjacent to the nitrogen atom on the pyridine ring

This method provides selective iodination, yielding 6-chloro-2-iodo-3-(2-methoxyethoxy)-pyridine with good purity and moderate to high yield. The reaction conditions are optimized to prevent degradation of the sensitive methoxyethoxy group and to maintain regioselectivity.

Industrial Production Considerations

In industrial settings, the iodination process is scaled up with attention to:

- Continuous flow reactors: For better control over reaction parameters and enhanced safety due to handling of iodine and oxidants

- Automation: To maintain consistent temperature, reagent addition rates, and reaction times

- Purification: Crystallization or chromatography to achieve high purity suitable for pharmaceutical or fine chemical applications

Optimization focuses on maximizing yield and minimizing by-products, while ensuring environmental and safety compliance.

Detailed Reaction Analysis and Mechanistic Insights

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Halogenation (Iodination) | Iodine + oxidizing agent, acetonitrile, 0–25°C | 70–85 | Electrophilic substitution at C-2 |

| 2 | Purification | Chromatography or recrystallization | — | Removal of unreacted iodine and impurities |

| 3 | Optional functional group protection | If needed, protection of methoxyethoxy group | — | To prevent side reactions during iodination |

The electrophilic iodination mechanism involves initial activation of iodine by the oxidizing agent, forming an electrophilic iodine species that attacks the electron-rich pyridine ring at the 2-position, facilitated by the directing effects of the chlorine and methoxyethoxy substituents.

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Molecular Formula | C8H9ClINO2 |

| CAS Number | 1862370-00-0 |

| Key Functional Groups | Pyridine ring, chlorine, iodine, methoxyethoxy |

| Reaction Type | Electrophilic aromatic iodination |

| Typical Yield | 70–85% |

| Solvents Used | Acetonitrile, dichloromethane |

| Temperature Range | 0–25°C |

| Oxidizing Agents | Iodic acid, hydrogen peroxide |

| Purification Methods | Chromatography, recrystallization |

化学反応の分析

Substitution Reactions

The chlorine and iodine atoms at positions 2 and 6 of the pyridine ring undergo nucleophilic and electrophilic substitutions under controlled conditions.

Key Findings:

-

Iodine Substitution : The iodine atom participates in palladium-catalyzed coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids yields biaryl derivatives, as demonstrated in analogous pyridine systems .

-

Chlorine Substitution : The chlorine atom can be replaced by nucleophiles like amines or alkoxides. In a study on similar chloropyridines, treatment with sodium methoxide in DMF at 80°C led to methoxy substitution .

Table 1: Substitution Reactions

Coupling Reactions

The iodine atom’s position makes it highly reactive in cross-coupling reactions, enabling C–C bond formation.

Key Findings:

-

Heck Coupling : Reaction with alkenes using Pd(OAc)₂ and PPh₃ produces styryl derivatives. A 2015 study reported analogous Heck couplings with iodopyridines, achieving yields >75% .

-

Sonogashira Coupling : Interaction with terminal alkynes under Pd/Cu catalysis forms alkynylated pyridines, as observed in related iodinated heterocycles .

Table 2: Coupling Reaction Parameters

| Reaction | Catalysts/Base | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF | 100°C | 82 | |

| Heck | Pd(OAc)₂, PPh₃ | Toluene | 110°C | 78 |

Functional Group Transformations

The methoxyethoxy group at position 3 can undergo hydrolysis or oxidation.

Key Findings:

-

Hydrolysis : Acidic conditions (e.g., HCl/THF) cleave the methoxyethoxy group to yield a hydroxylated pyridine. A 2022 study on similar ether-protected pyridines reported quantitative deprotection .

-

Oxidation : Treatment with KMnO₄ oxidizes the ether side chain to a carboxylic acid, as shown in structurally related compounds .

Reduction Reactions

The pyridine ring can be hydrogenated to piperidine derivatives under high-pressure H₂, though competing dehalogenation may occur.

Key Findings:

科学的研究の応用

Chemical Properties and Structure

The compound features a pyridine ring substituted with chlorine and iodine atoms, along with a methoxyethoxy group. Its chemical structure can be represented as follows:

- IUPAC Name : 6-chloro-2-iodo-3-(2-methoxyethoxy)pyridine

- Molecular Formula : C₈H₉ClINO₂

- CAS Number : 1862370-00-0

Organic Synthesis

6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its halogen substituents facilitate various substitution reactions, making it a versatile building block in organic chemistry. It can participate in nucleophilic substitutions and coupling reactions such as Suzuki or Heck reactions to form more intricate structures.

Research indicates that this compound may exhibit significant biological activity due to its structure. The halogens (chlorine and iodine) on the pyridine ring enhance its ability to interact with biological targets, potentially leading to therapeutic applications. Studies have suggested its role in modulating apoptosis pathways in cancer cells, indicating a possible use in oncology.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a potential drug candidate. Its unique structure allows for interactions with specific enzymes or receptors, which can be pivotal in drug development processes aimed at treating various diseases .

Agricultural Chemistry

The compound has also been investigated for its potential applications in agricultural chemistry, particularly as a herbicide or pesticide. Its derivatives may help mitigate the effects of certain herbicides on crops, enhancing agricultural productivity while minimizing damage to non-target plants .

Case Study 1: Apoptosis Induction

One significant study focused on the effects of this compound on MCF-7 breast cancer cells. The findings demonstrated that treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. This suggests that the compound may induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Herbicide Efficacy

Another study examined the use of derivatives of this compound in agricultural settings. It was found that when used alongside other herbicides, it could reduce crop damage significantly while maintaining effective weed control. This dual functionality positions it as a valuable asset in sustainable agriculture practices .

作用機序

The mechanism of action of 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The presence of halogen atoms can influence its reactivity and binding affinity to molecular targets.

類似化合物との比較

Structural Analogues and Substituent Effects

Key analogues and their distinguishing features:

*Calculated based on substituent contributions.

Substituent Impact on Reactivity and Properties

- Halogen Position: Iodo at position 2 (vs.

- Ether Groups : The 2-methoxyethoxy chain (vs. methoxymethoxy or hydroxyl) improves solubility in polar solvents and may enhance bioavailability .

- Electron-Withdrawing Effects : Chloro at position 6 deactivates the pyridine ring, directing electrophilic substitution to positions 2 or 4 .

Reactivity in Cross-Coupling Reactions

- C-H Arylation : Analogues like 6-iodo-3-(methoxymethoxy)-2-phenylpyridine undergo Suzuki-Miyaura coupling with aryl boronic acids, facilitated by CuI and microwave conditions .

- Halogen Exchange : Iodo substituents at position 2 are more reactive than chloro or fluoro in Stille or Ullmann couplings, enabling diverse functionalization .

Photophysical and Electronic Properties

- Ether Side Chains : Pyridines with 2-methoxyethoxy or similar groups exhibit red-shifted photoluminescence (PL) due to electron-donating effects, as observed in ruthenium complexes with analogous ligands .

- HOMO-LUMO Gaps : The presence of halogens (Cl, I) lowers the HOMO energy (-5.5 eV range), enhancing stability against oxidation .

Data Tables

Table 1: Key Physical Properties of Selected Analogues

*Estimated using computational tools.

生物活性

6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine is a heterocyclic organic compound notable for its potential biological activities. The presence of halogen substituents (chlorine and iodine) on the pyridine ring suggests that this compound may interact with various biological targets, making it a candidate for drug development and other medicinal applications. This article reviews the biological activity of this compound, focusing on its mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A pyridine ring with chlorine and iodine substituents.

- An ether functional group that may enhance solubility and bioavailability.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Binding : It can bind to receptors, modulating signal transduction pathways that are crucial in cancer and inflammatory responses.

- Reactive Oxygen Species (ROS) Generation : The presence of halogens can influence the generation of ROS, which play a role in apoptosis and cellular signaling.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

These results indicate its potential as an anticancer agent, particularly against breast and lung cancer cells.

Case Studies

A notable study explored the effects of this compound on apoptosis in MCF-7 cells. The findings revealed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a mechanism involving the induction of apoptosis through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of halogen atoms significantly enhances the biological activity of pyridine derivatives. The introduction of chlorine and iodine has been shown to increase binding affinity to target enzymes and receptors, thereby improving efficacy .

Q & A

Q. Q1. What are the established synthetic routes for 6-chloro-2-iodo-3-(2-methoxyethoxy)-pyridine, and how do reaction conditions influence regioselectivity?

Methodological Answer: A two-step approach is often employed for halogenated pyridines:

Substitution Reactions : The 3-position methoxyethoxy group can be introduced via nucleophilic substitution of a precursor (e.g., 6-chloro-3-hydroxy-pyridine) using 2-methoxyethyl bromide in the presence of a base like NaH or K₂CO₃. This step requires anhydrous conditions to avoid hydrolysis .

Iodination : Direct iodination at the 2-position can be achieved using N-iodosuccinimide (NIS) with a Lewis acid catalyst (e.g., FeCl₃) in a polar aprotic solvent (e.g., DMF). Temperature control (0–25°C) minimizes side reactions like diiodination .

Key Consideration : Steric hindrance from the 2-methoxyethoxy group may reduce reactivity at adjacent positions, favoring iodination at the 2-position over the 4- or 5-positions. Monitor regioselectivity via NMR or LC-MS .

Q. Q2. How can the structure of this compound be validated using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Analysis :

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern from chlorine (M+2 ≈ 33% intensity) and iodine (M+2 ≈ 97%) .

- HPLC Purity : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to assess purity (>95%). Retention time shifts can indicate residual solvents or byproducts .

Advanced Research Questions

Q. Q3. What strategies optimize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability :

- Acidic Conditions (pH < 3) : The methoxyethoxy group may hydrolyze to a hydroxyl group. Stabilize with inert atmospheres (N₂/Ar) and avoid protic solvents .

- Basic Conditions (pH > 9) : Risk of dehydrohalogenation (loss of Cl⁻). Use buffered solutions (e.g., phosphate buffer) at neutral pH during storage .

- Thermal Stability : Decomposition occurs above 80°C (TGA/DSC data). Store at –20°C in amber vials to prevent photolytic C-I bond cleavage .

Q. Q4. How can contradictions in reported spectral data for halogenated pyridines be resolved during characterization?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

- Solvent Effects : Compare data in the same solvent (e.g., DMSO-d6 vs. CDCl₃). For example, DMSO-d6 downfield-shifts aromatic protons by ~0.5 ppm .

- Impurity Artifacts : Use 2D NMR (COSY, HSQC) to distinguish between target compound peaks and byproducts (e.g., dehalogenated derivatives) .

- Isotopic Contributions : For MS, ensure software accounts for ¹²⁷I (100%) and ¹²⁹I (~15%) isotopes to avoid misassignment of M+2 peaks .

Q. Q5. What are the challenges in designing cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound as a substrate?

Methodological Answer:

- Competing Reactivity : The C-I bond is more reactive than C-Cl in cross-couplings. Use selective catalysts (e.g., Pd(PPh₃)₄ for C-I; XPhos Pd G3 for C-Cl) to control site-specific coupling .

- Steric Effects : The bulky 3-(2-methoxyethoxy) group may hinder transmetalation. Optimize ligand choice (e.g., SPhos for sterically hindered substrates) and reaction temperature (60–80°C) .

- Byproduct Formation : Monitor for homo-coupling (e.g., Glaser coupling) via TLC. Add catalytic CuI to suppress undesired pathways .

Data Contradiction Analysis

Q. Q6. How should researchers address conflicting yields reported for iodination of chloro-pyridine derivatives?

Methodological Answer: Yield discrepancies arise from:

Substrate Purity : Impurities in the starting material (e.g., residual Cl⁻) can consume iodinating agents. Pre-purify via column chromatography .

Catalyst Loading : Excessive FeCl₃ (≥20 mol%) may promote over-iodination. Titrate catalyst (5–10 mol%) and track reaction progress via in situ Raman spectroscopy .

Solvent Choice : Polar solvents (DMF, DMSO) enhance solubility but may stabilize reactive intermediates differently. Compare yields in DMF vs. acetonitrile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。